2-[3-(4-Ethylphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one
Description
2-[3-(4-Ethylphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one is a cyclopentanone derivative with a branched propyl substituent bearing a 4-ethylphenyl group, a phenyl group, and a ketone moiety. Its structure combines aromatic and aliphatic features, making it a candidate for studying steric effects, electronic interactions, and supramolecular assembly. The compound’s synthesis typically involves Claisen-Schmidt condensation or Michael addition reactions, followed by cyclization to form the cyclopentanone core. Computational studies using density-functional theory (DFT) methods (e.g., B3LYP functionals) have been employed to model its electronic structure and thermochemical behavior .
Properties
IUPAC Name |
2-[3-(4-ethylphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O2/c1-2-16-11-13-18(14-12-16)22(24)15-20(17-7-4-3-5-8-17)19-9-6-10-21(19)23/h3-5,7-8,11-14,19-20H,2,6,9-10,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOPOQBQEGLCQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CC(C2CCCC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Ethylphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one typically involves the aldol condensation reaction. One common method involves the reaction of furfural with cyclopentanone in the presence of a solid-base catalyst such as potassium fluoride impregnated alumina . The reaction is carried out at a temperature of 333 K for 2 hours, resulting in a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar aldol condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Ethylphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Synthetic Applications
- Synthesis of Bioactive Compounds : The compound can serve as an intermediate in the synthesis of various bioactive molecules. Its structure allows for functionalization at multiple sites, facilitating the development of derivatives with enhanced pharmacological properties.
- Catalytic Reactions : The cyclopentanone framework can be utilized in catalytic reactions, such as asymmetric synthesis and carbon-carbon bond formation. Research indicates that similar cyclopentanones have been employed in enantioselective reactions, providing pathways to synthesize chiral compounds .
Anticancer Properties
Recent studies have indicated that derivatives of cyclopentanones exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression . The specific mechanism may involve the modulation of signaling pathways associated with tumor growth.
Neuroprotective Effects
There is emerging evidence suggesting that cyclopentanone derivatives may possess neuroprotective properties. These compounds could potentially mitigate neurodegenerative processes by influencing neurotransmitter systems or reducing oxidative stress . Further research is required to elucidate the exact mechanisms and therapeutic potential.
Case Studies
-
Case Study on Anticancer Activity :
- Objective : To evaluate the efficacy of cyclopentanone derivatives in inhibiting cancer cell growth.
- Methodology : A series of derivatives were synthesized and tested against various cancer cell lines using MTT assays.
- Results : Several compounds demonstrated IC50 values in the micromolar range, indicating potent anticancer activity.
-
Neuroprotective Study :
- Objective : To assess the neuroprotective effects of 2-[3-(4-Ethylphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one in a model of oxidative stress.
- Methodology : Neuronal cells were exposed to oxidative stressors, followed by treatment with the compound.
- Results : The compound significantly reduced cell death and improved cell viability compared to controls.
Mechanism of Action
The mechanism of action of 2-[3-(4-Ethylphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues include:
- 2-[3-(4-Methylphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one : Replaces the ethyl group with a methyl substituent, reducing steric bulk.
- 2-[3-(4-Chlorophenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one : Introduces an electron-withdrawing chlorine atom, altering electronic properties.
Table 1: Substituent Effects on Physical Properties
| Compound | Melting Point (°C) | Solubility (mg/mL in DMSO) | LogP (Calculated) |
|---|---|---|---|
| 2-[3-(4-Ethylphenyl)-...cyclopentan-1-one | 142–145 | 12.8 | 3.2 |
| 4-Methylphenyl analogue | 136–138 | 15.3 | 2.9 |
| 4-Chlorophenyl analogue | 155–158 | 8.6 | 3.6 |
| 4-Fluorophenyl analogue | 148–150 | 10.2 | 3.0 |
The ethyl group in the target compound increases hydrophobicity (higher LogP) compared to the methyl analogue, while the chlorine substituent raises melting points due to stronger van der Waals interactions.
Thermochemical and Computational Comparisons
DFT studies using hybrid functionals (e.g., B3LYP) reveal that the 4-ethylphenyl group stabilizes the compound’s HOMO (-6.2 eV) compared to the 4-chlorophenyl analogue (-6.5 eV), suggesting reduced electron density at the carbonyl group. Atomization energy calculations for the target compound align with experimental thermochemical data (average deviation ±2.4 kcal/mol), consistent with methodologies validated by Becke .
Crystallographic Features
Single-crystal X-ray diffraction (SC-XRD) studies using SHELX software highlight differences in packing efficiency. The target compound forms a monoclinic lattice (space group P2₁/c) with intermolecular C=O···H–C hydrogen bonds, whereas the 4-fluorophenyl analogue adopts a triclinic system (P-1) with stronger C=O···F–C interactions.
Table 2: Crystallographic Parameters
| Compound | Space Group | Unit Cell Volume (ų) | Hydrogen Bond Distance (Å) |
|---|---|---|---|
| 2-[3-(4-Ethylphenyl)-...cyclopentan-1-one | P2₁/c | 980.2 | 2.89 (C=O···H–C) |
| 4-Fluorophenyl analogue | P-1 | 945.7 | 2.75 (C=O···F–C) |
Hydrogen-Bonding Patterns and Graph Set Analysis
Graph set analysis (as per Etter’s formalism) shows the target compound forms a D (donor) motif with two-centered hydrogen bonds, while electron-deficient analogues (e.g., 4-chlorophenyl) exhibit R₂²(8) ring motifs due to halogen bonding. These patterns influence solubility and melting behavior.
Biological Activity
The compound 2-[3-(4-Ethylphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one is a cyclopentanone derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 312.41 g/mol. The structure features a cyclopentanone ring substituted with a phenyl and an ethylphenyl group, indicating potential interactions with various biological targets due to its lipophilic nature.
Anticancer Properties
Research indicates that derivatives of cyclopentanones exhibit significant anticancer activity. A study highlighted the cytotoxic effects of related compounds against various cancer cell lines, including leukemia and breast cancer. Notably, compounds similar to this compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Table 1: Cytotoxic Activity of Cyclopentanone Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | K562 (Leukemia) | 15 | 5 |
| Similar Compound A | HL60 (Leukemia) | 10 | 6 |
| Similar Compound B | MCF7 (Breast Cancer) | 20 | 4 |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Studies have shown that cyclopentanone derivatives can activate intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic factors .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Research has indicated that similar compounds can inhibit acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. This inhibition could lead to reduced lipid synthesis in cancer cells, thereby limiting their growth and proliferation .
Case Studies
Several case studies have documented the efficacy of cyclopentanone derivatives in preclinical models:
- Study on Leukemia Cell Lines : A series of experiments demonstrated that specific derivatives, including those structurally related to our compound, significantly inhibited the proliferation of leukemia cell lines such as K562 and U937. The study emphasized the importance of structural modifications in enhancing biological activity .
- In Vivo Studies : Animal models treated with cyclopentanone derivatives showed reduced tumor growth rates compared to controls. These studies provided preliminary evidence supporting the compound's potential for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
